molecular formula C13H19NOS B14356966 S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate CAS No. 92924-95-3

S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate

Cat. No.: B14356966
CAS No.: 92924-95-3
M. Wt: 237.36 g/mol
InChI Key: AZSYIEIZHYTMTC-UHFFFAOYSA-N
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Description

S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a 4-methylphenyl group attached to a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate typically involves the reaction of an appropriate thiol with an isocyanate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamothioate linkage. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted carbamothioates.

Scientific Research Applications

S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate has several scientific research applications:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved may include the disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • S-Methyl methyl[1-(4-methylphenyl)ethyl]carbamothioate
  • S-Ethyl ethyl[1-(4-methylphenyl)ethyl]carbamothioate
  • S-Propyl methyl[1-(4-methylphenyl)ethyl]carbamothioate

Uniqueness

S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

92924-95-3

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

S-ethyl N-methyl-N-[1-(4-methylphenyl)ethyl]carbamothioate

InChI

InChI=1S/C13H19NOS/c1-5-16-13(15)14(4)11(3)12-8-6-10(2)7-9-12/h6-9,11H,5H2,1-4H3

InChI Key

AZSYIEIZHYTMTC-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)N(C)C(C)C1=CC=C(C=C1)C

Origin of Product

United States

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